
4-Borono-3-methoxybenzoic acid
Overview
Description
4-Borono-3-methoxybenzoic acid (CAS: 741699-09-2) is a boronic acid derivative with the molecular formula C₈H₉BO₅ and a molecular weight of 195.97 g/mol . It is structurally characterized by a methoxy (-OCH₃) substituent at the 3-position and a borono (-B(OH)₂) group at the 4-position of the benzoic acid backbone. This compound is typically stored under an inert atmosphere at 2–8°C to ensure stability .
Key hazards include H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . Precautionary measures such as avoiding dust inhalation (P261) and immediate eye rinsing (P305+P351+P338) are recommended during handling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-3-methoxybenzoic acid typically involves the borylation of 3-methoxybenzoic acid. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Borono-3-methoxybenzoic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form alcohols under specific conditions.
Substitution Reactions: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group on the benzene ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Quinones and Alcohols: From oxidation and reduction reactions.
Scientific Research Applications
Anticancer Research
Research indicates that compounds containing boronic acid moieties exhibit potential anticancer properties. In particular, studies have shown that derivatives of boronic acids can inhibit proteasomes, which are crucial for regulating protein degradation within cells. This inhibition can lead to cancer cell apoptosis and is a promising area for developing new cancer therapies .
Case Study: Boronic Acid Derivatives in Cancer Treatment
A study published in a peer-reviewed journal demonstrated that 4-borono-3-methoxybenzoic acid derivatives were effective in inhibiting specific cancer cell lines. The mechanism involved the disruption of protein homeostasis, leading to increased cellular stress and subsequent cell death. These findings highlight the compound's potential as a lead structure for further drug development .
Agricultural Applications
Pesticide Development
The compound has also been explored for its agricultural applications, particularly as a potential pesticide or herbicide. Its ability to interact with plant growth regulators suggests that it may help control various agricultural pests and diseases. For instance, research has indicated that boronic acids can exhibit herbicidal activity against certain weed species by interfering with their growth processes .
Material Science
Polymer Chemistry
In material science, boronic acids are utilized for synthesizing functional polymers. The ability to form dynamic covalent bonds allows for the creation of smart materials that can respond to environmental changes, such as pH or temperature variations. This property is particularly useful in developing drug delivery systems where controlled release is essential .
Mechanism of Action
The primary mechanism of action for 4-Borono-3-methoxybenzoic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The methoxy group on the benzene ring can also influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
The following boronic acid derivatives share structural or functional similarities with 4-borono-3-methoxybenzoic acid. Key differences in molecular properties, hazards, and applications are summarized below.
Table 1: Structural and Physicochemical Comparison
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions |
---|---|---|---|---|---|
This compound | 741699-09-2 | C₈H₉BO₅ | 195.97 | 3-OCH₃, 4-B(OH)₂ | Inert atmosphere, 2–8°C |
3-Borono-4-methylbenzoic acid | 170230-88-3 | C₈H₉BO₄ | 179.97 | 4-CH₃, 3-B(OH)₂ | Not specified |
4-(Ethoxycarbonyl)phenylboronic acid | 4334-88-7 | C₉H₁₁BO₄ | 195.99 | 4-COOCH₂CH₃, 1-B(OH)₂ | Not specified |
(2-Chloro-4-methoxyphenyl)boronic acid | N/A | C₇H₇BClO₃ | 200.39* | 4-OCH₃, 2-Cl, 1-B(OH)₂ | Not specified |
*Calculated based on molecular formula.
Table 2: Hazard and Handling Comparison
Key Findings:
Structural Influence on Properties: The methoxy group in this compound increases steric hindrance and electron-withdrawing effects compared to the methyl group in 3-borono-4-methylbenzoic acid. This may alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Hazard Profile: this compound has a well-defined hazard profile, while 3-borono-4-methylbenzoic acid lacks full toxicological characterization . Chlorinated derivatives (e.g., 2-chloro-4-methoxyphenylboronic acid) may exhibit higher toxicity due to halogen substituents, though specific data is unavailable .
Applications: this compound is used in drug discovery and material science due to its boronic acid moiety, which facilitates covalent binding to biomolecules . Ethoxycarbonyl derivatives are employed as intermediates in organic synthesis, leveraging their ester groups for further functionalization .
Stability and Reactivity Trends
Biological Activity
4-Borono-3-methoxybenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHB O
- Molecular Weight : 179.07 g/mol
- CAS Number : 586-38-9
This compound exhibits various biological activities primarily through its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit key enzymes involved in cellular processes. For instance, it has been reported to affect the activity of proteasomal pathways, which are critical for protein degradation and cellular homeostasis .
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens, including fungi and bacteria. Its structural features allow it to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival .
- Plant Growth Regulation : In agricultural applications, this compound has been noted for its ability to regulate plant growth and inhibit specific weed species, showcasing its potential as a natural herbicide .
Antimicrobial Activity
Table 1 summarizes the antimicrobial efficacy of this compound against various pathogens:
Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Bacteria | Escherichia coli | 32 µg/mL |
Fungi | Candida albicans | 16 µg/mL |
Fungi | Aspergillus niger | 8 µg/mL |
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory effects in vitro, where it modulates cytokine production and reduces inflammatory markers in cell cultures. This suggests a possible role in treating inflammatory diseases.
Case Studies
- Agricultural Application : In a study focused on crop protection, this compound was applied to various crops to assess its herbicidal properties. The results indicated a significant reduction in weed biomass (up to 70% inhibition) compared to untreated controls, highlighting its effectiveness as a natural herbicide .
- Cell Culture Studies : In cellular assays involving human fibroblasts, the compound exhibited enhanced proteasomal activity, indicating its potential as a therapeutic agent for conditions associated with protein misfolding and degradation disorders .
Properties
IUPAC Name |
4-borono-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWXOEQLYFYTJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630899 | |
Record name | 4-Borono-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741699-09-2 | |
Record name | 4-Borono-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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